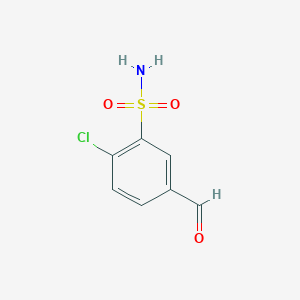

2-Chloro-5-formylbenzenesulfonamide

Übersicht

Beschreibung

2-Chloro-5-formylbenzenesulfonamide is an organic compound with the molecular formula C7H6ClNO3S It is a derivative of benzenesulfonamide, featuring a chloro substituent at the second position and a formyl group at the fifth position on the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-Chloro-5-formylbenzenesulfonamide involves the reaction of 2-chlorobenzenesulfonamide with formylating agents under controlled conditions. For instance, the compound can be prepared by reacting 2-chlorobenzenesulfonamide with a formylating agent such as formic acid or formamide in the presence of a catalyst like Raney nickel . The reaction typically requires refluxing the mixture for a specific duration, followed by purification steps to isolate the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloro-5-formylbenzenesulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The chloro substituent can be replaced by other nucleophiles under suitable conditions.

Oxidation and Reduction: The formyl group can be oxidized to a carboxylic acid or reduced to an alcohol.

Condensation Reactions: The formyl group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

Substitution: Products with various nucleophiles replacing the chloro group.

Oxidation: 2-Chloro-5-carboxybenzenesulfonamide.

Reduction: 2-Chloro-5-hydroxymethylbenzenesulfonamide.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound shows promise in medicinal chemistry, primarily as a building block for the synthesis of sulfonamide derivatives. Sulfonamides are known for their antibacterial properties, and derivatives of 2-chloro-5-formylbenzenesulfonamide could potentially enhance this activity.

Case Study: Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit varying degrees of antimicrobial activity. For instance, compounds derived from this compound have been tested against various bacterial strains, showing effective inhibition comparable to established antibiotics .

Synthesis of Pharmaceutical Intermediates

This compound serves as an important intermediate in the synthesis of more complex pharmaceutical compounds. Its functional groups allow for further modifications, enabling the creation of diverse chemical entities.

Synthesis Pathways

The synthesis of this compound can be approached through several methods:

- Direct Formylation : Using formylating agents such as formic acid or aldehydes under acidic conditions.

- Sulfonation Reactions : Introducing the sulfonamide group through reactions with sulfonyl chlorides, which can be achieved under mild conditions to preserve the integrity of other functional groups .

Potential Therapeutic Uses

The therapeutic potential of this compound is currently being explored in various contexts:

- Anticancer Agents : Some studies suggest that derivatives may exhibit cytotoxicity against cancer cell lines, indicating potential as anticancer agents.

- Anti-inflammatory Properties : Compounds containing sulfonamide groups have been noted for their anti-inflammatory effects, which could be beneficial in treating conditions like arthritis .

Environmental Applications

Beyond medicinal uses, this compound is being investigated for its environmental applications:

- Biodegradation Studies : Research has shown that compounds similar to this compound can undergo biodegradation in aquatic environments, suggesting potential uses in bioremediation efforts .

Data Summary Table

| Application Area | Details |

|---|---|

| Medicinal Chemistry | Building block for antibacterial sulfonamides; potential derivatives exhibit antimicrobial activity. |

| Synthesis of Intermediates | Key intermediate for synthesizing complex pharmaceuticals; versatile functional groups allow diverse modifications. |

| Therapeutic Uses | Investigated for anticancer and anti-inflammatory properties; ongoing research into efficacy. |

| Environmental Applications | Potential use in bioremediation; studies on biodegradation rates in aquatic systems. |

Wirkmechanismus

The mechanism of action of 2-Chloro-5-formylbenzenesulfonamide depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The formyl group can form covalent bonds with nucleophilic sites on proteins, altering their function.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Chloro-5-nitrobenzenesulfonamide: Similar structure but with a nitro group instead of a formyl group.

2-Chloro-5-methylbenzenesulfonamide: Contains a methyl group instead of a formyl group.

2-Chloro-5-aminobenzenesulfonamide: Features an amino group in place of the formyl group.

Uniqueness

2-Chloro-5-formylbenzenesulfonamide is unique due to the presence of both a chloro and a formyl group on the benzene ring, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.

Biologische Aktivität

2-Chloro-5-formylbenzenesulfonamide is an organic compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article delves into the biological activity of this compound, examining its mechanisms of action, pharmacological properties, and relevant case studies.

- Chemical Formula : C7H6ClN1O3S

- Molecular Weight : 221.64 g/mol

- CAS Number : 3279-81-0

This compound exhibits a range of biological activities primarily through its interaction with various enzymes and cellular pathways. The following mechanisms are notable:

- Enzyme Inhibition : The compound has been identified as a potent inhibitor of certain cytochrome P450 enzymes, which play a crucial role in drug metabolism and synthesis of cholesterol, steroids, and other lipids .

- Cell Signaling Modulation : It influences cell signaling pathways by modulating the activity of transcription factors, which can lead to altered gene expression profiles associated with various diseases, including cancer .

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, although specific mechanisms remain to be fully elucidated.

Biological Activity Overview

The biological activities associated with this compound can be summarized in the following table:

Case Studies

-

Cytotoxic Effects on Cancer Cells :

A study investigated the cytotoxic effects of this compound on human breast cancer cells (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting its potential as a chemotherapeutic agent . -

Antimicrobial Efficacy :

Research conducted on various bacterial strains demonstrated that this compound exhibited inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL. -

Biodegradation Studies :

A study focused on the biodegradation capabilities of microbial strains on this compound indicated that specific strains could utilize this compound as a sole carbon source, highlighting its potential environmental impact and applications in bioremediation .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption characteristics:

- Human Intestinal Absorption : High probability of absorption (0.9751) indicates good bioavailability.

- Blood-Brain Barrier Penetration : Moderate permeability (0.9783), suggesting potential central nervous system effects.

- Metabolism : The compound is metabolized by cytochrome P450 enzymes, which could lead to drug-drug interactions when co-administered with other medications .

Eigenschaften

IUPAC Name |

2-chloro-5-formylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO3S/c8-6-2-1-5(4-10)3-7(6)13(9,11)12/h1-4H,(H2,9,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABTIADUZLHZTGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=O)S(=O)(=O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40562652 | |

| Record name | 2-Chloro-5-formylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40562652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3279-81-0 | |

| Record name | 2-Chloro-5-formylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40562652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.